Keto Lovastatin

Description

Overview of Fungal Secondary Metabolites and Polyketide Biosynthesis

Fungi are prolific producers of a vast array of secondary metabolites (SMs), which are chemical compounds not essential for their normal growth but often provide a competitive advantage in their natural environment. mdpi.com These metabolites exhibit enormous chemical diversity and are classified into major families, including polyketides, terpenoids, and non-ribosomal peptides. mdpi.comtandfonline.com Polyketides, in particular, are a large and structurally diverse group of natural products synthesized by a multi-enzyme complex known as polyketide synthase (PKS). mdpi.commdpi.com The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. mdpi.comresearchgate.net This process can lead to the formation of a wide range of complex molecules, including antibiotics, antifungals, and cholesterol-lowering agents. mdpi.com Fungi, such as those from the genus Aspergillus, are well-known producers of a multitude of bioactive polyketides. mdpi.com The genes responsible for the biosynthesis of a specific polyketide are often organized in a gene cluster, which includes the core PKS gene and genes for various tailoring enzymes that modify the polyketide backbone to create the final, structurally diverse product. researchgate.netsci-hub.se

Contextualization of Lovastatin (B1675250) within the Statin Class of Enzyme Inhibitors

Lovastatin is a prominent member of the statin class of drugs, which are widely used to lower cholesterol levels and reduce the risk of cardiovascular disease. drugbank.comwikipedia.orgpatsnap.com Originally isolated from the fungus Aspergillus terreus, lovastatin and other statins function as competitive inhibitors of HMG-CoA reductase. drugbank.comnih.govnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the biosynthesis of cholesterol in the liver. drugbank.compatsnap.comnih.gov By blocking this enzyme, statins effectively reduce the endogenous production of cholesterol. patsnap.com This reduction in intracellular cholesterol leads to an upregulation of LDL (low-density lipoprotein) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream. patsnap.com Lovastatin itself is a prodrug, meaning it is administered in an inactive lactone form and is hydrolyzed in the body to its active β-hydroxy acid form. drugbank.comwikipedia.org The statin class also includes other well-known drugs such as simvastatin (B1681759), pravastatin, and atorvastatin. drugbank.comwikipedia.org

Significance of Lovastatin Biosynthetic Intermediates and Derivatives in Chemical Biology

The study of lovastatin's biosynthetic pathway and its various intermediates and derivatives is of significant interest in chemical biology. The complexity of lovastatin's structure has made its commercial production via total chemical synthesis impractical. pnas.org Therefore, understanding the enzymatic machinery involved in its biosynthesis by Aspergillus terreus is crucial. pnas.org The biosynthetic pathway involves two key polyketide synthases, LovB and LovF, along with a host of other enzymes that catalyze specific reactions to build the final molecule. sci-hub.seresearchgate.net Intermediates in this pathway, such as monacolin L and monacolin J, provide insights into the stepwise construction of the complex polyketide structure. jbiochemtech.comresearchgate.net

Furthermore, the generation and study of lovastatin derivatives are important for exploring structure-activity relationships and developing new therapeutic agents. ewadirect.com By modifying the lovastatin scaffold, researchers can investigate how different functional groups influence the compound's inhibitory activity against HMG-CoA reductase and other potential biological targets. ewadirect.com This exploration can lead to the development of new statins with improved efficacy or altered pharmacological profiles. ewadirect.com

Rationale for Comprehensive Study of Keto Lovastatin as a Specific Chemical Entity

Keto Lovastatin, also known as Monacolin X, is a specific derivative of lovastatin that warrants detailed investigation. clearsynth.com It is chemically identified as (4R,6R)-6-[2-(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-2,6-dimethyl-8-(2-methyl-1,3-dioxobutoxy)-1-napthyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one. clearsynth.comchemwhat.comchromatoscientific.com The primary rationale for its comprehensive study lies in its role as a key impurity and reference standard in the production and quality control of lovastatin. clearsynth.comchemwhat.comsynzeal.com Its presence and characterization are critical for analytical method development and validation in the pharmaceutical industry to ensure the purity and consistency of lovastatin drug products. clearsynth.comchemwhat.com

Beyond its role as an impurity, studying Keto Lovastatin provides a deeper understanding of the chemical space surrounding lovastatin. Investigating its biological activities, including its potential antibacterial properties and its inhibitory effects on HMG-CoA reductase, can offer valuable insights. medchemexpress.comresearchgate.net Such studies contribute to the broader knowledge of how structural modifications to the lovastatin molecule impact its biological function, which is fundamental to the field of medicinal chemistry and drug discovery.

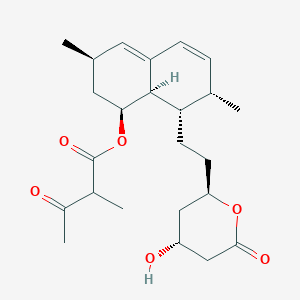

Structure

3D Structure

Properties

Molecular Formula |

C24H34O6 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C24H34O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-15,18-21,23,26H,7-8,10-12H2,1-4H3/t13-,14-,15?,18+,19+,20-,21-,23-/m0/s1 |

InChI Key |

NXZRZXCVBJAQDF-KZDKVUJMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C(=O)C |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(=O)C |

Origin of Product |

United States |

Nomenclature, Classification, and Structural Attributes of Keto Lovastatin

Chemical Identity and IUPAC-Derived Naming Conventions of Keto Lovastatin (B1675250)

Keto Lovastatin is chemically identified by its unique structure, which is reflected in its systematic IUPAC name. The formal name for Keto Lovastatin is (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methyl-3-oxobutanoate. simsonpharma.comsimsonpharma.com Another systematic name is (4R,6R)-6-[2-(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-2,6-dimethyl-8-(2-methyl-1,3-dioxobutoxy)-1-napthyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one. clearsynth.comchemwhat.comchromatoscientific.com This nomenclature precisely describes the arrangement of atoms and functional groups within the molecule. The compound is also known by the synonym Monacolin X. clearsynth.com It is assigned the CAS Number 96497-73-3. simsonpharma.comsimsonpharma.comclearsynth.com

Isomeric and Stereochemical Considerations for Keto Lovastatin

The structure of Keto Lovastatin incorporates multiple chiral centers, leading to specific stereochemical configurations. The designated stereochemistry, as indicated in its IUPAC name, is crucial for its chemical identity. simsonpharma.comclearsynth.com Stereoisomers are molecules with the same chemical formula but different spatial arrangements of atoms. nih.gov The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's properties. washington.edu Keto Lovastatin's isomeric form is distinct from other stereoisomers that could theoretically exist. scbt.com The stereochemistry of related compounds, such as those produced by fungal polyketide synthases, can be highly specific and controlled by the enzymes involved in their biosynthesis. nih.gov

Classification of Keto Lovastatin as a Lovastatin Derivative or Biosynthetic Impurity

Keto Lovastatin is classified as both a derivative of lovastatin and a biosynthetic impurity. medchemexpress.com It is considered an impurity in the production of lovastatin, a widely used medication for lowering cholesterol. medchemexpress.com Lovastatin itself is a secondary metabolite produced by various fungi, including Aspergillus terreus and Monascus species. nih.govlookchem.comdrugbank.com During the fermentation process for producing lovastatin, other related compounds, including Keto Lovastatin, can be formed. google.comthaiscience.info Research into the biosynthesis of lovastatin has identified several intermediate metabolites, and Keto Lovastatin (Monacolin X) is understood to be part of this pathway. ijpsonline.comsemanticscholar.org

Structural Comparison with Parent Lovastatin and Key Monacolin Analogs

The chemical structure of Keto Lovastatin is closely related to its parent compound, lovastatin, and other monacolins. All statins share a common hexahydronaphthalene (B12109599) ring system and a β-hydroxylactone or its corresponding hydroxy acid form. ijpsonline.comsemanticscholar.org The primary difference between Keto Lovastatin and lovastatin lies in the side chain attached to the decalin ring system.

In lovastatin, this side chain is a (2S)-2-methylbutanoate group. wikipedia.org In contrast, Keto Lovastatin possesses a 2-methyl-3-oxobutanoate side chain. simsonpharma.com This seemingly minor difference, the presence of a ketone group at the beta position of the butyrate (B1204436) side chain, is the defining feature of Keto Lovastatin.

A structural comparison with other key monacolin analogs reveals a family of closely related compounds. For instance, Monacolin J is a precursor in the biosynthesis of lovastatin and lacks the entire side chain, having a hydroxyl group instead. nih.govijpsonline.com The biosynthesis of lovastatin involves the esterification of Monacolin J. semanticscholar.org

Below is a table summarizing the key structural features of Keto Lovastatin, Lovastatin, and Monacolin J.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature on Decalin Ring |

| Keto Lovastatin | C24H34O6 | 418.52 simsonpharma.comscbt.com | 2-methyl-3-oxobutanoate side chain simsonpharma.com |

| Lovastatin | C24H36O5 | 404.547 wikipedia.org | (2S)-2-methylbutanoate side chain wikipedia.org |

| Monacolin J | C21H30O4 | 346.46 | Hydroxyl group |

This structural variation among the monacolins is a result of the complex enzymatic machinery in the producing organisms. pnas.orgsjtu.edu.cn

Biosynthetic and Semi Synthetic Pathways Involving Keto Lovastatin

Enzymatic Pathways Leading to Lovastatin (B1675250): Polyketide Synthase (PKS) Systems

The biosynthesis of lovastatin is a complex process orchestrated by a suite of enzymes, primarily within the polyketide synthase (PKS) systems. ijpsonline.comsci-hub.senih.govjbiochemtech.comsemanticscholar.org These enzymatic pathways involve the iterative condensation of small carboxylic acid units to construct the polyketide backbone of lovastatin. wikipedia.org

Role of Lovastatin Nonaketide Synthase (LNKS) (lovB) and Lovastatin Diketide Synthase (LDKS) (lovF)

At the heart of lovastatin biosynthesis are two key multifunctional enzymes: Lovastatin Nonaketide Synthase (LNKS), encoded by the lovB gene, and Lovastatin Diketide Synthase (LDKS), encoded by the lovF gene. ijpsonline.comsci-hub.sesemanticscholar.org

LNKS is a highly reducing iterative type I polyketide synthase responsible for assembling the main polyketide chain of lovastatin, a nonaketide. ijpsonline.comontosight.airesearchgate.net It catalyzes the condensation of nine acetate (B1210297) units in a head-to-tail fashion to form the decalin ring system and the polyketide side chain. ijpsonline.comnih.govjbiochemtech.com The process involves a series of reactions including condensation, reduction, and dehydration steps. ontosight.ai LNKS works in conjunction with a separate enoyl reductase enzyme, LovC, to produce dihydromonacolin L. ijpsonline.comsci-hub.se

LDKS, on the other hand, is responsible for the synthesis of the α-methylbutyryl side chain. ijpsonline.comsemanticscholar.org It is a diketide synthase that condenses two acetate units to form this side chain. sci-hub.se This side chain is then transferred to the monacolin J core to form lovastatin. ijpsonline.comsemanticscholar.org The interaction between LDKS (from the lovF gene) and a transesterase enzyme (from the lovD gene) is crucial for the attachment of the 2-methylbutyric acid to monacolin J. ijpsonline.comsemanticscholar.org

| Enzyme | Gene | Function in Lovastatin Biosynthesis |

| Lovastatin Nonaketide Synthase (LNKS) | lovB | Synthesizes the nonaketide backbone (dihydromonacolin L) from nine acetate units. ijpsonline.comsci-hub.sesemanticscholar.org |

| Lovastatin Diketide Synthase (LDKS) | lovF | Synthesizes the 2-methylbutyryl side chain from two acetate units. ijpsonline.comsci-hub.sesemanticscholar.org |

| Enoyl Reductase | lovC | Works with LNKS to reduce the growing polyketide chain. ijpsonline.comsci-hub.se |

| Transesterase | lovD | Attaches the 2-methylbutyryl side chain to monacolin J. ijpsonline.comsemanticscholar.orgproteopedia.org |

Intermediary Metabolites: Acetate Units, Monacolin L, Dihydromonacolin L, Monacolin J, Monacolin X

The biosynthesis of lovastatin proceeds through a series of intermediary metabolites. The fundamental building blocks are acetate units, derived from acetyl-CoA and malonyl-CoA. sci-hub.senih.govsemanticscholar.org Nine of these units are incorporated to form the main polyketide chain. sci-hub.se

Key intermediates in the pathway include:

Dihydromonacolin L: This is an early precursor formed by the action of LNKS and LovC. ijpsonline.comsci-hub.sesemanticscholar.org

Monacolin L: Formed from the oxidation of dihydromonacolin L. sci-hub.senih.govsemanticscholar.org It is the first key intermediate synthesized from acetate units. nih.gov

Monacolin J: Produced by the hydroxylation of monacolin L, a reaction catalyzed by a monooxygenase. ijpsonline.comnih.govsemanticscholar.org It serves as the immediate precursor for the attachment of the side chain. mdpi.com

Monacolin X: This is the α-methyl-β-ketobutyryl ester of monacolin J. ijpsonline.comnih.govsemanticscholar.org It is formed through an esterification reaction and is subsequently converted to lovastatin. ijpsonline.comnih.gov In some mutant strains, monacolin X accumulates when lovastatin production is blocked. ijpsonline.comnih.govsemanticscholar.org

Specific Enzymatic Transformations in Lovastatin Biosynthesis: Hydroxylation, Esterification, Reduction, Cyclization

Several specific enzymatic transformations are critical for converting the initial polyketide chain into the final lovastatin molecule. ijpsonline.comsci-hub.sejbiochemtech.comsemanticscholar.org

Reduction: The enoyl reductase domain of LNKS is inactive, necessitating a separate enoyl reductase, LovC, to carry out the reduction steps during the formation of the nonaketide chain. sci-hub.se

Cyclization: LNKS catalyzes an intramolecular Diels-Alder reaction, a type of cyclization, to form the characteristic bicyclic ring system of dihydromonacolin L. ijpsonline.comwikipedia.orgresearchgate.net

Hydroxylation: After the formation of monacolin L, a monooxygenase enzyme catalyzes the hydroxylation at a specific carbon to produce monacolin J. ijpsonline.comnih.govsemanticscholar.org

Esterification: The final step in the main pathway involves the esterification of the hydroxyl group on monacolin J with the 2-methylbutyryl side chain, synthesized by LDKS. ijpsonline.comnih.govsemanticscholar.org This reaction is catalyzed by a transesterase, LovD. ijpsonline.comsemanticscholar.org

Postulated or Identified Points of Keto Lovastatin Formation within Biosynthetic Pathways

While the primary biosynthetic pathway leads to lovastatin, the formation of keto-containing derivatives like keto lovastatin is plausible. The diketide synthase, LovF, synthesizes the 2-methylbutyrate (B1264701) side chain via the condensation of acetyl-CoA and malonyl-CoA. uniprot.org This process inherently involves a keto group in the intermediate stage before it is reduced to form the final side chain. It is postulated that if this keto group is not fully reduced, or if it is subsequently oxidized, a keto-lovastatin derivative could be formed.

Furthermore, the intermediate monacolin X is described as the α-methyl-β-ketobutyryl ester of monacolin J. ijpsonline.comnih.govsemanticscholar.org This structure contains a ketone functional group within the side chain. Monacolin X is a direct precursor to lovastatin, and its accumulation has been observed in mutant fungal strains. ijpsonline.comnih.govsemanticscholar.org Therefore, monacolin X itself can be considered a form of "keto lovastatin." The conversion of monacolin X to lovastatin involves a reduction of this keto group. Inactivation of the enzyme responsible for this final reduction step would lead to the accumulation of monacolin X.

Microbial Production and Biotransformation Contexts of Lovastatin and its Derivatives.sci-hub.sesemanticscholar.orgresearchgate.net

Lovastatin and its derivatives are naturally produced by a variety of filamentous fungi as secondary metabolites. sci-hub.sesemanticscholar.org The industrial production of lovastatin relies on the fermentation of these fungal strains. semanticscholar.org

Fungal Strains Implicated in Lovastatin Biosynthesis (e.g., Aspergillus terreus, Monascus ruber, Penicillium citrinum)

Several fungal species are known to produce lovastatin and related compounds. The most prominent among these are:

Aspergillus terreus : This is the primary organism used for the commercial production of lovastatin. nih.govsemanticscholar.orgnih.gov Extensive research on the genetics and biosynthetic pathway of lovastatin has been conducted using this fungus. nih.govresearchgate.net

Monascus ruber : This fungus is also a well-known producer of lovastatin and other monacolins. nih.govsemanticscholar.orgnih.gov Early studies on lovastatin biosynthesis, including the identification of intermediates like monacolin J and L, were carried out using strains of M. ruber. nih.govsemanticscholar.org

Penicillium citrinum : This species is another documented producer of lovastatin-related compounds. nih.govnih.gov Studies on carbon incorporation in P. citrinum have indicated a biosynthetic pathway similar to that in A. terreus. nih.gov

| Fungal Strain | Relevance to Lovastatin Biosynthesis |

| Aspergillus terreus | Primary commercial producer of lovastatin; extensively studied for its biosynthetic pathway. nih.govsemanticscholar.orgresearchgate.netnih.gov |

| Monascus ruber | Producer of lovastatin and other monacolins; used in early biosynthetic studies. nih.govsemanticscholar.orgnih.gov |

| Penicillium citrinum | Producer of lovastatin-related compounds with a similar biosynthetic pathway. nih.govnih.gov |

Genetic Regulation of Biosynthetic Gene Clusters (BGCs) (e.g., lovA, lovC, lovD, lovG genes)

The biosynthesis of lovastatin, a complex secondary metabolite produced by fungi such as Aspergillus terreus, is orchestrated by a cluster of genes, often referred to as a Biosynthetic Gene Cluster (BGC). sci-hub.se This 64-kb cluster contains 18 genes that encode the enzymes and regulatory factors necessary for the production of the lovastatin molecule. sci-hub.seresearchgate.net The production of lovastatin and its intermediates, including the compound known as Keto Lovastatin (or Monacolin X), is tightly regulated at the genetic level. nih.gov Key genes within this cluster, namely lovA, lovC, lovD, and lovG, play critical and distinct roles in the multi-step enzymatic assembly line. wikipedia.orgresearchgate.net

The pathway begins with the synthesis of a nonaketide backbone, which is cyclized and modified. The first major intermediate is dihydromonacolin L acid, produced by the lovastatin nonaketide synthase (LNKS), LovB, in conjunction with a separate enoyl reductase, LovC. sci-hub.seuniprot.org

lovC : This gene encodes a trans-acting enoyl reductase. The primary nonaketide synthase, LovB, has an inactive enoyl reductase (ER) domain. sci-hub.sewikipedia.org Therefore, the LovC enzyme is required to act in trans to perform the necessary reduction steps during the synthesis of the polyketide chain. sci-hub.seuniprot.org The formation of a complex between the LovB and LovC proteins is essential to create a complete catalytic chamber, ensuring the correct and full synthesis of dihydromonacolin L acid. uniprot.orgsjtu.edu.cn Disruption of lovC has been shown to halt the proper assembly of the nonaketide chain, highlighting its essential role. ijpsonline.comsemanticscholar.org

lovG : Once the dihydromonacolin L acid is fully formed, it remains covalently attached to the LovB synthase. The lovG gene encodes a dedicated thioesterase, which functions to release the dihydromonacolin L acid from the synthase complex. researchgate.netuniprot.orgebi.ac.uk This release is a crucial step, allowing the intermediate to proceed to the next stage of modification and enabling the LovB/LovC synthase complex to begin a new cycle. researchgate.net

lovA : This gene encodes a cytochrome P450 monooxygenase. sci-hub.se After its release by LovG, dihydromonacolin L acid is subjected to two successive oxidation reactions catalyzed by the LovA enzyme. researchgate.netuniprot.org These oxidations convert dihydromonacolin L acid into monacolin J acid, another key intermediate in the pathway. sci-hub.seuniprot.org

lovD : The lovD gene encodes an acyltransferase, which is responsible for the final tailoring step in lovastatin biosynthesis. nih.gov This enzyme catalyzes the esterification of the C8 hydroxyl group of monacolin J with a 2-methylbutyrate side chain. ijpsonline.comnih.gov This side chain is synthesized by a separate diketide synthase, LovF. researchgate.netuniprot.org The interaction between LovD and LovF is important for the efficient transfer of the side chain to yield lovastatin. researchgate.netnih.gov The product of the esterification of monacolin J is what leads to lovastatin, passing through an intermediate known as monacolin X (Keto Lovastatin). nih.gov

In addition to these biosynthetic genes, the cluster contains regulatory genes. The most critical is lovE , which encodes a pathway-specific transcription factor containing a zinc finger DNA-binding motif. sci-hub.sewalshmedicalmedia.com LovE positively regulates the transcription of the other biosynthetic genes in the cluster, and its deletion stops lovastatin production entirely. sci-hub.sewalshmedicalmedia.com

Table 1: Functions of Key Genes in the Lovastatin Biosynthetic Gene Cluster

| Gene | Encoded Enzyme/Protein | Function in Biosynthesis |

| lovA | Cytochrome P450 Monooxygenase | Catalyzes the two-step oxidation of dihydromonacolin L acid to form monacolin J acid. sci-hub.seuniprot.org |

| lovC | Trans-acting Enoyl Reductase | Works in complex with the LovB synthase to perform reduction steps during the synthesis of the dihydromonacolin L polyketide chain. uniprot.orgsjtu.edu.cn |

| lovD | Acyltransferase | Catalyzes the final step, transferring the 2-methylbutyrate side chain from the LovF synthase to the hydroxyl group of monacolin J, forming lovastatin. uniprot.orgnih.gov |

| lovG | Thioesterase | Releases the completed dihydromonacolin L acid chain from the LovB nonaketide synthase. researchgate.netuniprot.org |

| lovE | Pathway-Specific Transcription Factor | A positive regulator that controls the expression of the other biosynthetic genes within the lov cluster. sci-hub.sewalshmedicalmedia.com |

Semi-Synthetic and Enzymatic Derivatization Approaches for Statin Analogs

The enzymes from the lovastatin biosynthetic pathway have become powerful tools for creating novel and more effective statin analogs through semi-synthetic and enzymatic derivatization approaches. taylorandfrancis.com A primary focus of this research has been the production of simvastatin (B1681759), a more potent derivative of lovastatin. rsc.org

A key strategy involves the enzymatic hydrolysis of lovastatin to yield monacolin J, which serves as a crucial precursor for semi-synthesis. nih.govmdpi.com This deacylation can be performed using various lipases and esterases, or more specifically, with recombinant lovastatin hydrolase enzymes. mdpi.commdpi.com

The acyltransferase LovD is central to many of these derivatization methods. nih.gov Research has demonstrated that LovD possesses a broad substrate specificity, meaning it can accept not only its natural acyl substrate (2-methylbutyrate) but also a variety of other acyl groups. nih.gov This promiscuity allows it to catalyze the transfer of different side chains to the monacolin J core. nih.gov

For the semi-synthesis of simvastatin, LovD is used to attach an α-dimethylbutyryl side chain to monacolin J. rsc.orgnih.gov This can be achieved using whole-cell biocatalysts, such as E. coli strains engineered to overexpress the lovD gene. nih.gov In this system, monacolin J is fed to the culture along with a synthetic thioester donor carrying the desired α-dimethylbutyryl group, such as α-dimethylbutyryl-S-N-acetylcysteamine (SNAC) or α-dimethylbutyryl-S-methyl-3-mercaptopropionate (DMB-S-MMP). rsc.orgnih.gov The LovD enzyme within the cells then catalyzes the acylation of monacolin J to produce simvastatin. mdpi.com This biocatalytic process avoids the laborious and multi-step chemical methods traditionally used to convert lovastatin to simvastatin. mdpi.com

Furthermore, the flexibility of the biosynthetic machinery has been explored through combinatorial biosynthesis. By expressing genes from different statin-producing fungi in a host organism like yeast, researchers have successfully created novel statin structures. acs.org For instance, combining PKS genes from Aspergillus with tailoring enzymes from Xylaria can lead to the production of new hybrid molecules, demonstrating the potential for generating diverse statin libraries through enzymatic approaches. acs.org

Table 2: Summary of Enzymatic and Semi-Synthetic Derivatization Approaches

| Approach | Key Enzyme(s) | Precursor(s) | Product(s) | Description |

| Whole-Cell Biocatalysis | LovD Acyltransferase | Monacolin J, α-dimethylbutyryl-SNAC/DMB-S-MMP | Simvastatin | E. coli overexpressing LovD is used to catalyze the acylation of exogenously supplied monacolin J with a synthetic side-chain donor to produce simvastatin. rsc.orgnih.gov |

| Enzymatic Hydrolysis | Lovastatin Hydrolase, Lipases | Lovastatin | Monacolin J | Enzymatic deacylation of lovastatin to produce the key intermediate monacolin J, which is a precursor for various semi-synthetic statins. mdpi.commdpi.com |

| Combinatorial Biosynthesis | PKSs (e.g., LovB), Acyltransferases (e.g., LovD), P450s (e.g., LovA) | Acetyl-CoA, Malonyl-CoA, various acyl donors | Novel Statin Analogs | Heterologous expression of biosynthetic genes from different fungal species (e.g., Aspergillus, Xylaria) in a host like yeast to generate new statin structures by mixing and matching biosynthetic components. acs.org |

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Separation and Quantification of Lovastatin (B1675250) and its Impurities/Derivatives

Chromatography is a fundamental tool for separating keto lovastatin from its parent compound and other related impurities. The choice of method depends on the specific requirements of the analysis, such as resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of lovastatin and its derivatives due to its high resolution and sensitivity. ptfarm.pl A certificate of analysis for a keto lovastatin impurity standard indicates an HPLC purity of 96.64%, demonstrating the method's capability for quantification. kmpharma.in

Typical HPLC methods for statin analysis utilize C8 or C18 reversed-phase columns. ptfarm.pl A specific method for a related compound involved a YMC Hydrosphere C18 column (4.6 x 150 mm, 3 µm) with a gradient elution. The mobile phase consisted of water with 0.05% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.05% TFA. google.com Detection is commonly performed using UV spectrophotometry. ptfarm.pl

Table 1: Example HPLC Method Parameters for Analysis of Lovastatin-Related Compounds

| Parameter | Condition |

| Column | YMC Hydrosphere C18 (4.6 x 150 mm, 3 µm) |

| Mobile Phase A | 0.05% TFA in H₂O |

| Mobile Phase B | 0.05% TFA in Acetonitrile (ACN) |

| Gradient | 30-90% B over 45 minutes, hold for 5 minutes; return to 30% B and rebalance (B12800153) for 10 minutes |

| Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

| This table is based on a method used for a lovastatin-related compound and serves as an illustrative example. google.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative to HPLC for the separation and quantification of lovastatin and its derivatives. While specific HPTLC methods for keto lovastatin are not detailed in the provided search results, the technique is mentioned as a densitometric method used for the determination of statins and their derivatives. ptfarm.pl

Micellar Electrokinetic Capillary Chromatography

Micellar Electrokinetic Capillary Chromatography (MEKC) is another advanced separation technique applied to statin analysis. ptfarm.pl This method, a modification of capillary electrophoresis, uses micelles to separate both charged and neutral molecules, making it suitable for analyzing complex mixtures containing compounds like keto lovastatin.

Mass Spectrometry for Structural Elucidation and Fragmentation Studies

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of keto lovastatin and elucidating its structure. It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide both separation and identification in a single analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is highly effective for analyzing thermally labile and polar molecules like keto lovastatin. A certificate of analysis for keto lovastatin confirms its mass, indicating the use of mass spectrometry for identification. kmpharma.in The molecular formula for keto lovastatin is C₂₄H₃₄O₆, corresponding to a molecular weight of 418.5 g/mol . kmpharma.in In metabolic profiling studies of similar compounds like simvastatin (B1681759), LC-MS/MS systems are used to identify a wide range of metabolites. mdpi.com For other lovastatin derivatives, positive ion ESI-MS has been used to identify pseudomolecular ions, such as m/z 403 [M+H]⁺ for 6'-exomethylene lovastatin. This approach allows for the confirmation of molecular weight and provides fragmentation data for structural confirmation.

Gas Chromatography/Mass Spectrometry (GC/MS) for Metabolite Profiling

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for identifying volatile and semi-volatile compounds and is used in the metabolic profiling of drugs. nih.gov While direct GC/MS metabolite profiling for keto lovastatin is not explicitly detailed, the methodology is well-established for related compounds. For instance, GC/MS has been used to identify metabolites of simvastatin in rat plasma and urine. mdpi.com The general procedure involves extracting metabolites, which are then analyzed by a GC-MS system. rjlbpcs.com The GC column, such as a DB-5MS, separates the components before they enter the mass spectrometer for detection and identification. rjlbpcs.com The resulting mass spectra are then compared against spectral libraries, like the NIST mass spectral library, for compound identification. nih.govrjlbpcs.com Predicted GC-MS data for the parent compound, lovastatin, is available in databases like the Human Metabolome Database (HMDB), which can aid in the identification of its derivatives. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including complex natural products and their derivatives like Keto Lovastatin. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the complete assignment of its chemical structure. Through the analysis of various NMR experiments, such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), researchers can determine the connectivity of atoms and the stereochemistry of the molecule.

In the structural characterization of statin-related compounds, NMR plays a pivotal role. For instance, in the analysis of a lovastatin impurity, ¹H-NMR and ¹³C-NMR spectroscopy were used to identify the compound as the methyl ester of the lovastatin acid form. The ¹H-NMR spectrum showed a characteristic sharp singlet at 3.573 ppm, corresponding to the three protons of a methoxy (B1213986) group (-OCH₃), which is absent in the spectrum of lovastatin itself. Further confirmation was obtained from the ¹³C-NMR spectrum, which displayed a peak at 51.57 ppm, also indicative of the methoxy carbon.

While specific NMR data for Keto Lovastatin is proprietary to the manufacturers that supply it as a reference standard, the general approach to its structural assignment would follow a similar detailed analysis. synzeal.com Researchers would acquire high-resolution ¹H and ¹³C NMR spectra and compare them to the spectra of lovastatin and other related impurities.

Illustrative ¹H NMR and ¹³C NMR Data for a Lovastatin-Related Impurity

To demonstrate the type of data obtained from NMR spectroscopy, the following tables present the chemical shifts for a known lovastatin impurity. These tables are for illustrative purposes to show how NMR data is presented and interpreted for structural analysis.

Table 1: Illustrative ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 0.817-0.831 | multiplet | 6H | -CH₃ |

| 0.997-1.040 | multiplet | 6H | -CH₃ |

| 1.236-1.853 | multiplet | 11H | -CH₂, -CH |

| 2.237-2.503 | multiplet | 6H | -CH₂, -CH |

| 3.450 | multiplet | 1H | -CH |

| 3.573 | singlet | 3H | -OCH₃ |

| 4.090 | multiplet | 1H | -CH |

| 4.470 | doublet | 1H | -CH |

| 4.756 | doublet | 1H | -CH |

| 5.190 | doublet | 1H | =CH |

| 5.481 | singlet | 1H | =CH |

| 5.777 | multiplet | 1H | =CH |

| 5.945 | doublet | 1H | =CH |

| Data derived from a study on a lovastatin impurity. |

Table 2: Illustrative ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type |

| 51.57 | -OCH₃ |

| Data derived from a study on a lovastatin impurity. |

The structural confirmation of Keto Lovastatin would involve a comprehensive analysis of its unique NMR spectral data, with distinct chemical shifts and coupling constants that differentiate it from lovastatin and other related compounds.

Application of Keto Lovastatin as an Analytical Reference Standard

Keto Lovastatin serves as a critical analytical reference standard in the pharmaceutical industry. synzeal.com Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis of drug substances and products. The use of Keto Lovastatin as a reference standard is essential for several analytical applications, particularly in the quality control of lovastatin production. synzeal.commedchemexpress.com

One of the primary applications of Keto Lovastatin as a reference standard is in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). scispace.com HPLC methods are developed to separate and quantify the main active pharmaceutical ingredient (API), lovastatin, from its impurities and degradation products. In this context, a reference standard for Keto Lovastatin allows for:

Peak Identification: By injecting the Keto Lovastatin reference standard into the HPLC system, analysts can determine its precise retention time under specific chromatographic conditions. This information is then used to identify the corresponding peak in the chromatogram of a lovastatin sample, confirming the presence of Keto Lovastatin as an impurity.

Method Validation: Analytical methods must be validated to ensure they are accurate, precise, and reliable. Keto Lovastatin is used during method validation to assess the method's specificity, linearity, and accuracy for quantifying this specific impurity. synzeal.com

Impurity Profiling: During the manufacturing process of lovastatin, several related substances, including Keto Lovastatin, can be formed. Regulatory agencies require that these impurities be identified and quantified. A study on the conversion of lovastatin and its derivatives demonstrated the use of HPLC to separate lovastatin from its acid form and methyl ester. scispace.com A similar approach using a Keto Lovastatin standard allows for its accurate quantification in the final drug product.

Illustrative HPLC Retention Times for Lovastatin and Related Compounds

The following table illustrates typical retention times for lovastatin and its derivatives in an HPLC analysis, demonstrating how a reference standard for Keto Lovastatin would be used to identify it within a mixture.

Table 3: Illustrative HPLC Retention Times

| Compound | Retention Time (minutes) |

| Lovastatin Acid (LA) | 6.41 ± 0.25 |

| Lovastatin (LT) | 8.89 ± 0.25 |

| Lovastatin Methyl Ester (LM) | 9.73 ± 0.25 |

| Data from a study on the HPLC analysis of lovastatin and its derivatives. scispace.com |

In a similar manner, the retention time for a Keto Lovastatin reference standard would be established, enabling its identification and quantification in lovastatin samples. The availability of a well-characterized Keto Lovastatin reference standard is therefore crucial for ensuring the quality, safety, and efficacy of lovastatin drug products. synzeal.com

Concluding Remarks and Future Research Perspectives

Recapitulation of Keto Lovastatin's Significance as a Biosynthetic Intermediate and Bioactive Derivative

Keto Lovastatin (B1675250), also identified as Monacolin X, holds a significant position in the biosynthesis of lovastatin, serving as a crucial penultimate intermediate. ijpsonline.comsemanticscholar.org In the metabolic pathway of fungi such as Aspergillus terreus and Monascus ruber, Monacolin J undergoes an esterification reaction to form Monacolin X. ijpsonline.comsemanticscholar.org This compound is subsequently converted into the final product, lovastatin. ijpsonline.com The accumulation of Monacolin X has been observed in mutant fungal strains that are unable to produce lovastatin, which underscores its role as a direct precursor. ijpsonline.com

Beyond its function as a metabolic intermediate, Keto Lovastatin is recognized as a bioactive molecule in its own right. It is often identified as an impurity in commercial lovastatin preparations produced by fermentation. mdpi.comnih.gov While its presence as an impurity necessitates stringent quality control, research has indicated that Keto Lovastatin possesses inherent biological activity. Initially noted for its antibacterial properties, recent studies have unveiled more complex therapeutic potential. nih.gov A notable study demonstrated that Monacolin X exhibits potent anticancer and apoptosis-inducing effects against human liver cancer (HepG2) cells. nih.gov This dual identity as a key biosynthetic intermediate and a bioactive derivative highlights its importance from both a process chemistry and a pharmacological standpoint.

Potential for Targeted Biosynthetic Engineering to Control Lovastatin Purity and Yield

The intricate biosynthetic pathway of lovastatin, involving a cascade of enzymatic reactions governed by a specific gene cluster, presents numerous opportunities for targeted genetic manipulation to enhance production efficiency. The control of lovastatin purity and yield is intrinsically linked to the performance and regulation of the enzymes in this pathway. Key genes such as lovB (encoding the nonaketide synthase), lovF (encoding the diketide synthase), lovA (encoding a P450 monooxygenase), and lovD (encoding an acyltransferase) are critical control points. ijpsonline.comengineering.org.cnresearchgate.net

Unexplored Biological Activities and Therapeutic Potential of Keto Lovastatin Beyond Antibacterial Properties

While Keto Lovastatin (Monacolin X) has been noted for its antibacterial activity, recent findings suggest its therapeutic potential may extend significantly further. The exploration of its bioactivities beyond this initial observation is an emerging area of research. A pivotal study has brought to light the potent anticancer properties of Monacolin X against a human hepatocellular carcinoma (HepG2) cell line. nih.gov

The investigation revealed that Monacolin X induces dose-dependent cytotoxicity in these cancer cells, with a calculated IC₅₀ value of 72.4 μM. nih.gov The mechanism of action appears to involve the induction of apoptosis, which was confirmed through fluorescent staining techniques. nih.gov Furthermore, the study demonstrated that treatment with Monacolin X led to an increase in intracellular reactive oxygen species (ROS) and a downregulation in the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.gov It also modulated the expression of key apoptosis-regulating genes, Bax and Bcl-2. nih.gov These findings strongly suggest that Keto Lovastatin possesses significant anticancer activity, at least in the context of liver cancer. Further research is warranted to elucidate the precise molecular pathways responsible for these effects and to explore its potential against other types of cancer. nih.gov The pleiotropic effects observed with lovastatin, such as anti-inflammatory and neuroprotective actions, also raise the question of whether its keto-analogue might share some of these properties, representing a fertile ground for future pharmacological investigation. nih.govcaldic.com

Advanced Analytical Method Development for In-Depth Characterization of Minor Lovastatin-Related Compounds

The production of lovastatin via fermentation inherently leads to the co-generation of structurally related impurities, including Keto Lovastatin. mdpi.com Ensuring the purity and safety of the final active pharmaceutical ingredient necessitates the development and application of sophisticated analytical methodologies for the detection, isolation, and characterization of these minor compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing lovastatin and its impurities. nih.gov Reports in the literature detail HPLC methods that can identify unknown impurities at specific relative retention times (RRT), such as 0.52 and 1.06, in lovastatin batches. mdpi.com

For definitive structural elucidation of these minor components, a combination of preparative HPLC for isolation and advanced spectroscopic techniques is employed. mdpi.comnih.gov Once an impurity like Keto Lovastatin is isolated in its pure form, its structure is characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy. mdpi.comnih.gov These techniques provide detailed information on the molecular formula, fragmentation patterns, and specific functional groups, allowing for unambiguous identification. mdpi.comnih.gov For example, the identification of Monacolin X (Keto Lovastatin) as an impurity was confirmed through such a comprehensive analytical approach. mdpi.com The continuous improvement of these analytical methods, including the development of more sensitive detector technologies like mass spectrometry (LC-MS) and the use of ultra-high-performance liquid chromatography (UHPLC), is crucial for maintaining stringent quality control over lovastatin production and for building a comprehensive profile of all related substances, no matter how minor. acs.orgmdpi.com

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Keto Lovastatin via microbial fermentation, and how do solid-state vs. submerged fermentation conditions affect yield?

- Methodology : Use Monascus purpureus and M. ruber in solid-state fermentation with optimized carbon/nitrogen ratios (e.g., malt extract and dextrose as key carbon sources). Monitor lovastatin production via HPLC or LC-MS. Solid-state fermentation often yields higher titers due to better fungal hyphae-substrate interaction, while submerged fermentation allows easier pH/temperature control .

- Key Parameters : Critical factors include MnSO₄·H₂O (micronutrient) and MgSO₄·7H₂O (enzyme cofactor). Response surface methodology (Box-Behnken design) is recommended for multi-variable optimization .

Q. How can researchers resolve tautomerism in Keto Lovastatin’s structural analysis using spectroscopic techniques?

- Methodology : Combine ¹H/¹³C NMR and X-ray crystallography. For example, distinct keto (C=O) and enol (C-OH) tautomers show split signals in NMR (e.g., δ 1.68 ppm for keto-CH₃ vs. 1.72 ppm for enol-CH₃). X-ray diffraction confirms spatial arrangements, as seen in Ru-complex studies with bond lengths of 1.97–2.01 Å for keto/enol overlaps .

Q. What experimental protocols ensure reproducibility in Keto Lovastatin’s pharmacological testing for cholesterol-lowering effects?

- Methodology : Follow randomized, double-blind trial designs (e.g., AFCAPS/TexCAPS) with endpoints like LDL-C reduction (target: 25% from baseline) and HDL-C elevation (6%). Use standardized diets and placebo controls to isolate drug effects. Report adverse events (e.g., liver enzyme levels) per CONSORT guidelines .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro enzymatic inhibition data and in vivo efficacy studies for Keto Lovastatin?

- Methodology : Conduct dose-response analyses across models (e.g., hepatocyte cultures vs. murine models). Validate using isotopic tracing (e.g., ¹³C-labeled lovastatin) to track metabolite distribution. Discrepancies often arise from bioavailability differences or off-target effects in vivo, requiring pharmacokinetic modeling (e.g., compartmental analysis) .

Q. What statistical frameworks are optimal for analyzing multi-omics datasets in Keto Lovastatin’s mechanism-of-action studies?

- Methodology : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data via tools like Cytoscape with ReactomeFI plugins. Use pathway enrichment (e.g., GO, KEGG) to identify cholesterol biosynthesis nodes (e.g., HMG-CoA reductase). Validate with CRISPR-Cas9 knockouts of candidate genes (e.g., HMGCR) .

Q. How can Plackett-Burman and Box-Behnken designs be applied to optimize Keto Lovastatin production while minimizing resource use?

- Methodology :

- Screening Phase (Plackett-Burman) : Test 8–12 variables (e.g., carbon/nitrogen sources, trace elements) in 12–20 runs. Identify critical factors (e.g., malt extract, Mg²⁺) via ANOVA (p < 0.05) .

- Optimization Phase (Box-Behnken) : Use 3–5 central composite designs with 29 runs (including triplicates). Model quadratic interactions (R² > 0.9) to predict maximum yield conditions (e.g., 35°C, pH 6.5) .

- Data Table Example :

| Variable | Low Level | High Level |

|---|---|---|

| Malt Extract | 10 g/L | 30 g/L |

| MnSO₄·H₂O | 0.1 mM | 0.5 mM |

Q. What strategies mitigate batch-to-batch variability in Keto Lovastatin synthesis for preclinical studies?

- Methodology :

- Standardize fungal strain lineages (e.g., ATCC 16365 M. purpureus).

- Implement real-time fermentation monitoring (e.g., dissolved O₂, redox potential).

- Use QC/QA protocols per ICH guidelines: HPLC purity ≥98%, residual solvent limits (e.g., <500 ppm methylene chloride) .

Q. How do researchers validate tautomeric ratios in Keto Lovastatin under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.